molecular formula C20H14I2N2O7 B11679034 (2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

(2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11679034
M. Wt: 648.1 g/mol
InChI Key: GZXRMXYVANTLMZ-AWNIVKPZSA-N
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Description

(2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes iodine atoms, a methoxyphenyl group, and a trioxotetrahydropyrimidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid can be achieved through a multi-step process. One common method involves the use of diacetoxyiodobenzene for the tandem oxidation of phenols substituted with electron-withdrawing groups at the para position . This method is efficient and yields good results.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include diacetoxyiodobenzene and other hypervalent iodine reagents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenoxyacetic acids.

Scientific Research Applications

(2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-diiodo-2-methoxy-4-phenoxybenzoate
  • Methyl 3,5-diiodo-4-phenoxybenzoate
  • 1-(2,6-diiodo-4-nitrophenoxy)benzene

Uniqueness

(2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of iodine atoms, methoxyphenyl group, and trioxotetrahydropyrimidinylidene moiety. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H14I2N2O7

Molecular Weight

648.1 g/mol

IUPAC Name

2-[2,6-diiodo-4-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H14I2N2O7/c1-30-12-4-2-11(3-5-12)24-19(28)13(18(27)23-20(24)29)6-10-7-14(21)17(15(22)8-10)31-9-16(25)26/h2-8H,9H2,1H3,(H,25,26)(H,23,27,29)/b13-6+

InChI Key

GZXRMXYVANTLMZ-AWNIVKPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC(=O)O)I)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC(=O)O)I)C(=O)NC2=O

Origin of Product

United States

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